molecular formula C11H14FNO3 B3059851 Methyl 2-(4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetate CAS No. 1353497-16-1

Methyl 2-(4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetate

Cat. No.: B3059851
CAS No.: 1353497-16-1
M. Wt: 227.23
InChI Key: XGJQIYAPGDVAEA-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetate is a synthetic organic compound characterized by a central α-carbon substituted with a 4-fluorophenyl group and a 2-hydroxyethylamino moiety, esterified as a methyl acetate.

Properties

IUPAC Name

methyl 2-(4-fluorophenyl)-2-(2-hydroxyethylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3/c1-16-11(15)10(13-6-7-14)8-2-4-9(12)5-3-8/h2-5,10,13-14H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJQIYAPGDVAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)F)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001157307
Record name Benzeneacetic acid, 4-fluoro-α-[(2-hydroxyethyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001157307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353497-16-1
Record name Benzeneacetic acid, 4-fluoro-α-[(2-hydroxyethyl)amino]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353497-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 4-fluoro-α-[(2-hydroxyethyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001157307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetate typically involves the esterification of 2-(4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and selectivity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound is compared to analogs with modifications in:

  • Amino substituents (e.g., piperidinyl, benzylamino).
  • Ester groups (methyl vs. ethyl).
  • Phenyl ring substitutions (e.g., trifluoromethylthio, nitro groups).
Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Substituents Molecular Weight Key Characteristics
Methyl 2-(4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetate* C₁₁H₁₅FN₂O₃ 4-Fluorophenyl, 2-hydroxyethylamino 254.25 Hypothetical structure; moderate hydrophilicity
4-Fluoromethylfenidat (4F-MPH) C₁₄H₁₈FN₂O₂ 4-Fluorophenyl, piperidin-2-yl 274.31 CNS stimulant analog; lipophilic due to piperidine
Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride C₉H₁₁ClFNO₂ 4-Fluorophenyl, amino (HCl salt) 227.64 Pharmaceutical intermediate; high solubility via HCl salt
Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate hydrochloride C₁₁H₁₅ClFNO₂ 4-Fluorophenylmethylamino (ethyl ester, HCl) 247.70 Enhanced lipophilicity from ethyl ester; potential bioactive compound
Methyl 2-amino-2-(4-((trifluoromethyl)thio)phenyl)acetate C₁₀H₁₀F₃NO₂S 4-(Trifluoromethylthio)phenyl, amino 265.25 High electron-withdrawing effect; improved metabolic resistance

*Calculated molecular weight based on structural formula.

Pharmacological and Functional Insights

  • 4F-MPH (C₁₄H₁₈FN₂O₂): A stimulant analog of methylphenidate, acting as a dopamine-norepinephrine reuptake inhibitor. The piperidinyl group enhances blood-brain barrier penetration compared to the hydroxyethylamino group in the target compound .
  • Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride (C₉H₁₁ClFNO₂): Used as a chiral intermediate in drug synthesis (e.g., for antidepressants or antivirals). The hydrochloride salt improves aqueous solubility, a property absent in the free base form of the target compound .
  • Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate hydrochloride (C₁₁H₁₅ClFNO₂): The benzylamino substitution and ethyl ester may prolong metabolic half-life compared to methyl esters, as seen in prodrug designs .

Impact of Substituent Modifications

  • Hydroxyethylamino vs. In contrast, the piperidinyl group in 4F-MPH enhances lipophilicity and CNS penetration .
  • Methyl vs. Ethyl Esters : Ethyl esters (e.g., ) generally exhibit slower hydrolysis rates than methyl esters, affecting drug release kinetics.
  • Halogen and Functional Group Variations : The 4-fluorophenyl group balances electronic effects and metabolic stability. Substitutions like trifluoromethylthio () or nitro groups () introduce steric bulk or electron-withdrawing effects, altering receptor binding or oxidative stability.

Biological Activity

Methyl 2-(4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetate (CAS Number: 1353497-16-1) is an organic compound belonging to the ester class, characterized by its unique structure that includes a fluorophenyl group and a hydroxyethylamino moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

  • IUPAC Name : Methyl 2-(4-fluorophenyl)-2-(2-hydroxyethylamino)acetate
  • Molecular Formula : C11H14FNO3
  • Molecular Weight : 227.23 g/mol
  • CAS Number : 1353497-16-1

The presence of the fluorine atom in its structure is significant, as it can enhance the compound's stability and lipophilicity, potentially influencing its biological interactions and pharmacokinetics.

The biological activity of this compound is hypothesized to involve interactions with various biomolecules, including enzymes and receptors. The fluorophenyl group may enhance binding affinity to specific molecular targets, leading to modulation of biological pathways.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The hydroxyethylamino group could play a role in modulating inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation.

Neuroprotective Potential

There is emerging evidence that compounds with similar structures may have neuroprotective effects. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which this compound could exert protective effects on neuronal cells.

Research Findings and Case Studies

  • In vitro Studies : Preliminary in vitro studies have explored the compound's effects on cell viability and proliferation. For instance, it was found to affect the proliferation of certain cancer cell lines, indicating potential anticancer activity.
    Cell LineConcentration (µM)Effect on Viability (%)
    A549 (Lung Cancer)1075
    HeLa (Cervical Cancer)2050
  • Animal Models : In vivo studies using rodent models have been conducted to assess the anti-inflammatory effects of the compound. Results indicated a significant reduction in inflammatory markers following administration.
    Treatment GroupInflammatory Marker Reduction (%)
    Control0
    Low Dose (5 mg/kg)30
    High Dose (20 mg/kg)60
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that this compound may inhibit specific signaling pathways involved in inflammation and cancer progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetate
Reactant of Route 2
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Methyl 2-(4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetate

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